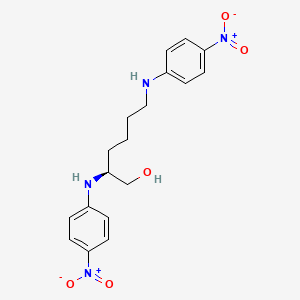
(2S)-2,6-Bis(4-nitroanilino)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6-Bis(4-nitroanilino)hexan-1-ol: is a chemical compound with the molecular formula C₁₈H₂₂N₄O₅ and a molecular weight of 374.391 g/mol
Vorbereitungsmethoden
The synthetic routes for (2S)-2,6-Bis(4-nitroanilino)hexan-1-ol typically involve the reaction of hexan-1-ol with 4-nitroaniline under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
(2S)-2,6-Bis(4-nitroanilino)hexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the nitroanilino groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-2,6-Bis(4-nitroanilino)hexan-1-ol has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a component in drug formulations.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2,6-Bis(4-nitroanilino)hexan-1-ol involves its interaction with specific molecular targets and pathways. The nitroanilino groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
(2S)-2,6-Bis(4-nitroanilino)hexan-1-ol can be compared with other similar compounds, such as:
(2S)-2,6-Bis(4-aminoanilino)hexan-1-ol: This compound has amino groups instead of nitro groups, which may result in different chemical and biological properties.
(2S)-2,6-Bis(4-chloroanilino)hexan-1-ol:
The uniqueness of this compound lies in its specific structure and the presence of nitroanilino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917950-91-5 |
|---|---|
Molekularformel |
C18H22N4O5 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S)-2,6-bis(4-nitroanilino)hexan-1-ol |
InChI |
InChI=1S/C18H22N4O5/c23-13-16(20-15-6-10-18(11-7-15)22(26)27)3-1-2-12-19-14-4-8-17(9-5-14)21(24)25/h4-11,16,19-20,23H,1-3,12-13H2/t16-/m0/s1 |
InChI-Schlüssel |
FSNZNYQUOUSNOP-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NCCCC[C@@H](CO)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NCCCCC(CO)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


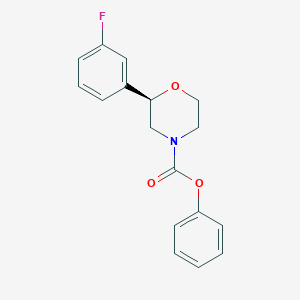
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
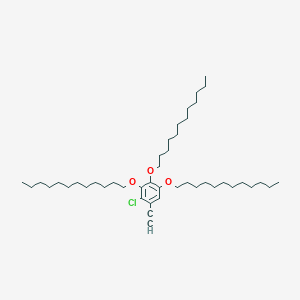
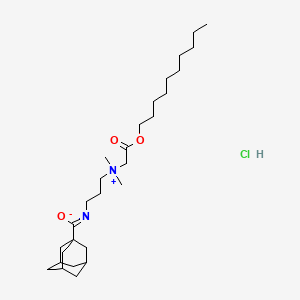
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)

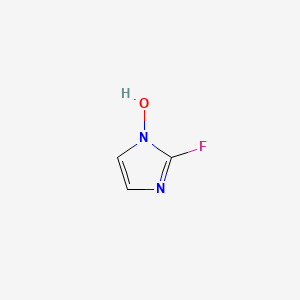
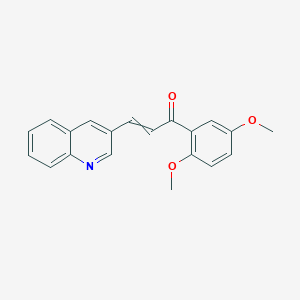
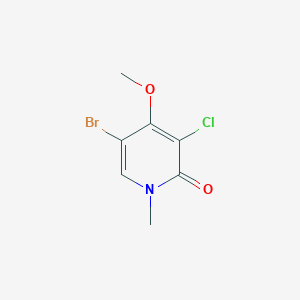
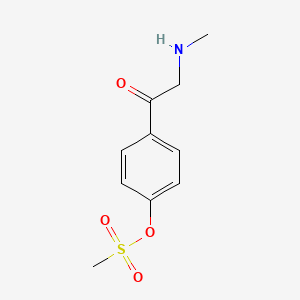
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
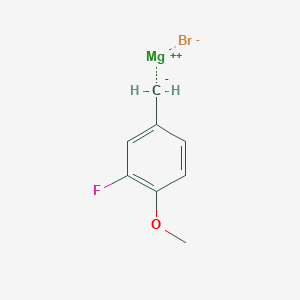

![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
